1,1,1-Trichloroacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethyl alcohol and ethyl etherin water, 7.45x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2645. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

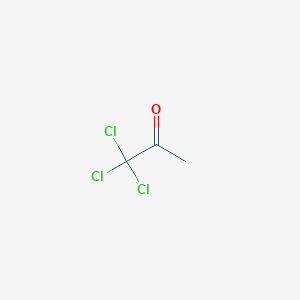

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHKGXSEAGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021679 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

149 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl alcohol and ethyl ether | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 g/cu cm at 20 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

918-00-3, 72497-18-8 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trichloropropan-2-one from Chloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,1-trichloropropan-2-one, a chlorinated ketone, from chloroacetone. The primary method detailed is the direct chlorination of chloroacetone in an aqueous alkaline medium. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Chemical Reaction Pathway

The synthesis of 1,1,1-trichloropropan-2-one from chloroacetone involves the substitution of the two remaining alpha-hydrogens on the chlorinated carbon with chlorine atoms. The reaction is typically carried out by bubbling chlorine gas through a solution of chloroacetone in the presence of a base.

Caption: Reaction scheme for the synthesis of 1,1,1-trichloropropan-2-one.

Experimental Protocol

The following experimental protocol for the synthesis of 1,1,1-trichloropropan-2-one from chloroacetone is based on established chemical literature[1].

Materials:

-

Monochloroacetone (231 g)

-

Potassium hydroxide (275 g)

-

Water (950 g)

-

Chlorine gas

-

Anhydrous sodium sulfate (200 g)

Equipment:

-

5-liter reaction kettle with a mechanical stirrer

-

Gas inlet tube

-

External tail gas absorption device

-

Separatory funnel

-

Drying apparatus

Procedure:

-

Reaction Setup: In a 5-liter reaction kettle equipped with a mechanical stirrer and a gas inlet, sequentially add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water[1].

-

Chlorination: While stirring the mixture, bubble chlorine gas through the solution. Maintain the reaction temperature between 15 and 20 degrees Celsius. The introduction of chlorine gas should continue for approximately 6.6 hours, corresponding to about 400 grams of chlorine as measured by a flowmeter[1].

-

Reaction Monitoring: The reaction is considered complete when the solution becomes clear[1].

-

Workup:

-

Product Isolation: The dried organic phase is the crude product, 1,1,1-trichloroacetone. The reported yield is 301 grams with a gas phase purity of 85% and moisture content of less than 0.1%[1]. It is important to note that 1,1,3-trichloroacetone can be formed as a by-product in the chlorination of chloroacetone[2].

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Unit | Reference |

| Reactants | |||

| Monochloroacetone | 231 | g | [1] |

| Potassium Hydroxide | 275 | g | [1] |

| Water | 950 | g | [1] |

| Chlorine Gas | ~400 | g | [1] |

| Reaction Conditions | |||

| Temperature | 15 - 20 | °C | [1] |

| Reaction Time | ~6.6 | hours | [1] |

| Product | |||

| This compound (crude) | 301 | g | [1] |

| Purity (gas phase) | 85 | % | [1] |

| Moisture | <0.1 | % | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,1,1-trichloropropan-2-one from chloroacetone.

Caption: Experimental workflow for the synthesis of 1,1,1-trichloropropan-2-one.

Safety Considerations

-

Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations should be conducted in a fume hood, and appropriate gas scrubbing procedures should be in place.

-

Potassium Hydroxide: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

-

1,1,1-Trichloropropan-2-one: The product is also expected to be an irritant. Handle with appropriate PPE.

This guide is intended for use by qualified professionals. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloroacetone

This technical guide provides a comprehensive overview of the key physical properties of 1,1,1-Trichloroacetone, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visualization of a common synthesis pathway.

Core Physical Properties

This compound, a chlorinated analog of acetone, is a colorless liquid at standard conditions. Accurate knowledge of its physical properties is crucial for its application in organic synthesis and other chemical processes.

Data Presentation: Boiling Point and Density

The boiling point and density of this compound have been reported with some variability across different sources. The following tables summarize these quantitative data to provide a comparative overview.

Table 1: Reported Boiling Points of this compound

| Boiling Point (°C) | Source Citation |

| 149 | [1] |

| 134 | [2][3] |

| 172 | [4] |

Table 2: Reported Densities of this compound

| Density (g/cm³) | Temperature (°C) | Source Citation |

| 1.435 | 20 | [1] |

| 1.475 | Not Specified | [2] |

| 1.428 | Not Specified | [4] |

Experimental Protocols

The following sections detail standard laboratory methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heat is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

-

Graduated cylinder or pycnometer (density bottle) for accurate volume measurement

-

Analytical balance for precise mass measurement

-

Thermometer to record the temperature of the liquid

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8]

-

A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.[8]

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.[9]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[7] For higher accuracy, it is recommended to repeat the measurement multiple times and calculate the average.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of chloroacetone.[1] The following diagram illustrates the workflow for this chemical reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. This compound | 918-00-3 | AAA91800 | Biosynth [biosynth.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homesciencetools.com [homesciencetools.com]

In-Depth Technical Guide: Physicochemical Data of 1,1,1-Trichloroacetone (CAS 918-00-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1,1-Trichloroacetone, identified by the CAS number 918-00-3. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key physicochemical determinations and a synthetic route are also included, alongside mandatory visualizations of the synthesis workflow and a putative toxicity pathway.

Core Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,1,1-Trichloropropan-2-one | [1] |

| CAS Number | 918-00-3 | [1] |

| Molecular Formula | C₃H₃Cl₃O | [1] |

| Molecular Weight | 161.41 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.475 g/cm³ | [1] |

| Boiling Point | 134 °C | [2] |

| Melting Point | -94.8 °C | [3] |

| Flash Point | 64 °C | [4] |

| Refractive Index | 1.4635 at 17 °C | [5] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [1] |

| Ethanol | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound via Chlorination of Chloroacetone

This protocol describes a common method for the synthesis of this compound.[6]

Materials:

-

Monochloroacetone (231 g)

-

Potassium hydroxide (275 g)

-

Water (950 g)

-

Chlorine gas

-

Anhydrous sodium sulfate (200 g)

-

5-liter reaction kettle with mechanical agitation and a tail gas absorption device

Procedure:

-

To the 5-liter reaction kettle, add monochloroacetone, potassium hydroxide, and water in sequence.

-

Maintain the temperature of the reaction mixture between 15 and 20 °C.

-

While stirring, bubble chlorine gas through the mixture for approximately 6.6 hours (approximately 400 g of chlorine gas).

-

Continue the reaction until the solution becomes clear.

-

Allow the mixture to stand for 1 hour to allow for phase separation.

-

Separate the lower, yellow-green organic phase.

-

Dry the organic phase with anhydrous sodium sulfate.

-

The resulting product is this compound.

Determination of Boiling Point (Capillary Method)

This is a standard method for determining the boiling point of a liquid organic compound.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

-

Securely clamp the test tube and immerse it in the heating bath.

-

Place the thermometer in the heating bath, ensuring the bulb is at the same level as the sample in the test tube.

-

Heat the apparatus slowly and observe the capillary tube.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube. Record this temperature.

Determination of Melting Point (for solid compounds)

While this compound is a liquid at room temperature, this general protocol is for determining the melting point of solid organic compounds.

Materials:

-

Solid organic compound sample

-

Capillary tube, sealed at one end

-

Melting point apparatus or Thiele tube with a heating bath

-

Thermometer

Procedure:

-

Finely powder the dry solid sample.

-

Pack a small amount of the powdered sample into the open end of the capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the melting point apparatus or attach it to the thermometer and place it in the heating bath.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an organic compound in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

Place approximately 0.1 mL of this compound into a clean, dry test tube.

-

Add the solvent (e.g., water) dropwise, shaking the test tube after each addition, up to a total of 3 mL.

-

Observe whether the sample dissolves to form a homogeneous solution.

-

Record the compound as "soluble," "slightly soluble," or "insoluble" based on the observations.

-

Repeat the procedure for each solvent.

Visualizations

Synthesis Workflow of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 918-00-3 | AAA91800 | Biosynth [biosynth.com]

- 3. accustandard.com [accustandard.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1,1-Trichloroacetone

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1,1-trichloroacetone (CAS No: 918-00-3).[1][2][3] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral information and experimental context for this compound.

Introduction to this compound

This compound, with the chemical formula C₃H₃Cl₃O, is a chlorinated analog of acetone.[1][4] It exists as a colorless liquid and is utilized in various chemical syntheses.[1][2] Understanding its structural characteristics through techniques like NMR spectroscopy is crucial for its application and for quality control.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Group | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.4 | Singlet | 3H |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~193 |

| CCl₃ | ~94 |

| CH₃ | ~33 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for compounds like this compound.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and is used as a reference point.[5][6]

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for data acquisition.[7]

-

Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H or ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Data Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR signals.

Caption: Structural correlation of this compound with its NMR signals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0244030) [hmdb.ca]

- 5. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1,1-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1,1-Trichloroacetone (C₃H₃Cl₃O). Understanding this fragmentation is crucial for the unambiguous identification and characterization of this compound in complex matrices, a common requirement in metabolomics, environmental analysis, and drug metabolite studies. This document outlines the key fragmentation pathways, presents quantitative data, and provides a representative experimental protocol for its analysis.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, obtained from the National Institute of Standards and Technology (NIST) database, is summarized below.[1][2] The spectrum was acquired using electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 47 | 10.5 | [CCl]⁺ |

| 49 | 3.3 | [CCl]⁺ (³⁷Cl isotope) |

| 82 | 31.4 | [C₂Cl₂]⁺ |

| 84 | 20.1 | [C₂Cl₂]⁺ (³⁷Cl isotope) |

| 86 | 3.2 | [C₂Cl₂]⁺ (³⁷Cl₂ isotope) |

| 117 | 25.6 | [CCl₃]⁺ |

| 119 | 24.8 | [CCl₃]⁺ (³⁷Cl isotope) |

| 121 | 8.0 | [CCl₃]⁺ (³⁷Cl₂ isotope) |

| 123 | 0.8 | [CCl₃]⁺ (³⁷Cl₃ isotope) |

| 160 | 1.5 | [M]⁺ (Molecular Ion) |

| 162 | 1.4 | [M]⁺ (³⁷Cl isotope) |

| 164 | 0.5 | [M]⁺ (³⁷Cl₂ isotope) |

Core Fragmentation Pathway

Under electron ionization, this compound undergoes several predictable fragmentation reactions. The primary mechanism is alpha-cleavage, a common fragmentation pathway for ketones.[3][4][5][6][7]

The process begins with the ionization of the this compound molecule, forming a molecular ion ([M]⁺) at m/z 160 (for the isotopologue with three ³⁵Cl atoms). Due to the presence of three chlorine atoms, the molecular ion peak is accompanied by isotopic peaks at m/z 162 and 164, reflecting the natural abundance of ³⁷Cl.

The most favorable fragmentation route is the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group (an alpha-cleavage). This results in the formation of a stable acylium ion, [CH₃CO]⁺, which is observed as the base peak at m/z 43. The other product of this cleavage is the trichloromethyl radical (•CCl₃), which is a neutral species and therefore not detected by the mass spectrometer.

An alternative alpha-cleavage can occur, leading to the formation of the trichloromethyl cation, [CCl₃]⁺, and a methylketene radical. The [CCl₃]⁺ ion gives rise to a characteristic isotopic cluster starting at m/z 117.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

A stock solution of this compound (1 mg/mL) is prepared in a high-purity solvent such as methanol or ethyl acetate.

-

Working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

For unknown samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the analyte from the sample matrix. The final extract should be dissolved in a compatible solvent.

2. Gas Chromatography (GC) Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan.

-

Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

-

The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of the compound's identity.

-

Quantification is performed by integrating the peak area of a characteristic ion (e.g., the base peak at m/z 43) and comparing it to the calibration curve.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of this compound, enabling researchers to confidently identify and quantify this compound in their studies.

References

- 1. 2-Propanone, 1,1,1-trichloro- [webbook.nist.gov]

- 2. 2-Propanone, 1,1,1-trichloro- [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. ochemacademy.com [ochemacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.11.1 [people.whitman.edu]

An In-depth Technical Guide to C3H3Cl3O Isomers: IUPAC Nomenclature, Synonyms, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C3H3Cl3O, focusing on their IUPAC nomenclature, common synonyms, physical and chemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Isomers of C3H3Cl3O: Nomenclature and Synonyms

The chemical formula C3H3Cl3O most prominently represents two structural isomers: 1,1,1-trichloroacetone and 1,1,3-trichloroacetone. The nomenclature and various synonyms for these compounds are crucial for accurate identification in literature and chemical databases.

| IUPAC Name | Synonyms | CAS Number |

| 1,1,1-trichloropropan-2-one | This compound, α,α,α-Trichloroacetone, Trichloroacetone, 1,1,1-TCP, CCl3COCH3[1][2][3][4][5] | 918-00-3[1][2][3][4][5] |

| 1,1,3-trichloropropan-2-one | 1,1,3-Trichloroacetone, α,α',α'-Trichloroacetone, 1,1,3-Trichloro-2-propanone[6][7][8] | 921-03-9[6][7][8] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 1,1,3-trichloroacetone is presented below. These properties are essential for their handling, application in synthesis, and analytical characterization.[9][10][11][12][13]

| Property | This compound | 1,1,3-Trichloroacetone |

| Molecular Formula | C3H3Cl3O[2][4][14] | C3H3Cl3O[7][8] |

| Molecular Weight | 161.41 g/mol [2][14] | 161.41 g/mol [7][15] |

| Appearance | Colorless liquid[2][4][16] | Colorless to light yellow, clear oily liquid[6][17][18] |

| Boiling Point | 134 °C[14][16] | 170.7 °C at 760 mmHg[18]; 88-90 °C at 76 mmHg[15][19] |

| Melting Point | -94.8 °C[20] | 9-11 °C[15][18][19] |

| Density | 1.43 g/cm³[16]; 1.475 g/cm³[2] | 1.512 g/mL at 20 °C[15][18][19] |

| Flash Point | 64 °C[16] | 79.4 °C[18] |

| Solubility | Slightly soluble in water; soluble in ethanol and diethyl ether[2] | Poor solubility in water; soluble in organic solvents like petroleum ether and hexane[6] |

| Refractive Index | Not specified | n20/D 1.491[18] |

Experimental Protocols: Synthesis of C3H3Cl3O Isomers

Detailed experimental procedures for the synthesis of this compound and 1,1,3-trichloroacetone are outlined below. These protocols are based on established chemical literature and patents.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of monochloroacetone.[21]

Procedure:

-

In a 5-liter reaction vessel equipped with a mechanical stirrer and a tail gas absorption device, add 231 g of monochloroacetone, 275 g of potassium hydroxide, and 950 g of water.

-

Maintain the temperature of the mixture at 15-20 °C.

-

Bubble chlorine gas through the stirred solution for approximately 6.6 hours (an estimated 400 g of chlorine).

-

Continue the reaction until the solution becomes clear.

-

Allow the mixture to stand for 1 hour to facilitate phase separation.

-

Separate the lower, yellow-green organic phase.

-

Dry the organic phase with 200 g of anhydrous sodium sulfate.

-

The resulting product is this compound with a reported gas phase purity of 85% and moisture content below 0.1%.[21]

Synthesis of 1,1,3-Trichloroacetone

Several methods exist for the synthesis of 1,1,3-trichloroacetone, often starting from acetone or its chlorinated derivatives.

Procedure:

-

To a 2500 mL three-necked flask, add 500 g of a dichloroacetone mixture (typically obtained from the chlorination of acetone, containing approximately 70.8% 1,1-dichloroacetone and 12.3% 1,3-dichloroacetone by weight).

-

Add 25 g of methanesulfonic acid as a catalyst.

-

Heat the reaction mixture and maintain the internal temperature at 115-120 °C.

-

In a stepwise manner, add trichloroisocyanuric acid:

-

Add 100 g over 10 minutes and maintain the temperature for 30 minutes.

-

Add 50 g over 5 minutes and stir for 30 minutes.

-

Add 25 g over 5 minutes and stir for 30 minutes.

-

Add 12.5 g over 5 minutes and stir for 30 minutes.

-

-

Upon completion, the reaction is stopped. The product mixture contains approximately 55% 1,1,3-trichloroacetone by weight, as determined by gas chromatography (GC).[1]

Procedure:

-

In a suitable reaction vessel, mix acetone with an iodine catalyst.

-

Introduce chlorine gas into the mixture while maintaining the temperature between 20 °C and 30 °C. For instance, into a mixture of 14.5 g of acetone and 1.4 g of iodine, 20 g of chlorine is introduced over 10 minutes, followed by an additional 36 g of chlorine over 4 hours.[22]

-

The crude product from this reaction contains approximately 76% by weight of 1,1,3-trichloroacetone.[22]

Analytical Methodologies

The analysis of C3H3Cl3O isomers is critical for quality control and environmental monitoring. Gas chromatography is a primary technique for their separation and quantification.

EPA Method 551.1: Analysis of 1,1,1-Trichloro-2-propanone in Drinking Water[26][27][28][29][30]

This method is designed for the determination of chlorinated disinfection byproducts, including 1,1,1-trichloro-2-propanone, in drinking water.

Summary of the Protocol:

-

Sample Collection and Preservation: Collect water samples in 60-mL vials. For the analysis of 1,1,1-trichloro-2-propanone, use ammonium chloride as a dechlorinating agent. Samples should be stored at 4 °C.[23]

-

Extraction: A 50-mL aliquot of the water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[24]

-

Gas Chromatography (GC) Analysis:

-

Inject a 2 µL aliquot of the extract into a GC system equipped with a fused silica capillary column and a linearized electron capture detector (ECD).[24]

-

The separation and detection of the target analytes are achieved under specific chromatographic conditions.

-

-

Quantification: Use procedural standard calibration to quantify the concentration of the analytes.[24]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of a C3H3Cl3O isomer, such as 1,1,3-trichloroacetone.

Caption: Logical workflow for the synthesis and analysis of 1,1,3-trichloroacetone.

Biological Activity and Toxicological Information

Both this compound and 1,1,3-trichloroacetone have been investigated for their biological effects. It is important for researchers handling these compounds to be aware of their toxicological profiles.

Studies have shown that both isomers are direct-acting mutagens in the Ames/Salmonella assay.[3][8][15] Furthermore, they have been found to induce structural chromosomal aberrations in Chinese hamster ovary (CHO) cells.[3] In these studies, 1,1,3-trichloroacetone was observed to be more cytotoxic to CHO cells, while this compound resulted in a higher proportion of cells with aberrations.[3] The genotoxic activities of both compounds were reduced in the presence of metabolic activation.[3]

This compound has been identified as a chlorination by-product in finished drinking water supplies.[3] Due to its potential health effects, its presence in drinking water is a subject of regulatory concern.

This guide provides a foundational understanding of the key C3H3Cl3O isomers. For more in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Propanone, 1,1,1-trichloro- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. Ketone - Wikipedia [en.wikipedia.org]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. byjus.com [byjus.com]

- 14. This compound | 918-00-3 | AAA91800 | Biosynth [biosynth.com]

- 15. 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. echemi.com [echemi.com]

- 18. 1,1,3-Trichloroacetone CAS 921-03-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 19. 1,1,3-Trichloroacetone | 921-03-9 [chemicalbook.com]

- 20. accustandard.com [accustandard.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 23. NEMI Method Summary - 551.1 [nemi.gov]

- 24. epa.gov [epa.gov]

Solubility of 1,1,1-Trichloroacetone in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone (TCA), a halogenated ketone, serves as a versatile chemical intermediate in various synthetic processes, including pharmaceutical and agrochemical development. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective handling, application in reaction chemistry, and for predicting its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous and select organic solvents. The available quantitative and qualitative data are summarized in the tables below for ease of comparison.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Method |

| Water | 25 | 7.45 g/L | Estimated |

| Water | 25 | 27 g/L | Not Specified |

Note: A notable discrepancy exists in the reported aqueous solubility values, highlighting the importance of empirical verification for specific applications.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Ethyl Alcohol | Very Soluble |

| Diethyl Ether | Very Soluble |

| Ethanol | Soluble[1][2] |

| Acetone | Soluble |

| Chloroform | Soluble |

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following protocols are based on these guidelines and are suitable for determining the solubility of this compound.

Aqueous Solubility Determination: OECD 105 Flask Method

The Flask Method is appropriate for substances with a water solubility greater than 10-2 g/L.

Principle: A supersaturated or saturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with shaker

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., syringe filters with inert membranes)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Preparation of Test Solution: An amount of this compound in excess of its expected solubility is added to a known volume of water in a glass flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand at the test temperature to allow for phase separation. If a solid phase is present, the aqueous phase is separated by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replicate and Confirmation: The experiment is performed in at least duplicate. The equilibration time should be varied to ensure that true equilibrium has been reached.

Organic Solvent Solubility Determination

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

-

Solvent Selection: Choose a range of relevant organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform).

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is achieved.

-

Sample Preparation: Allow any undissolved solute to settle. Carefully take an aliquot of the clear supernatant.

-

Analysis: Analyze the concentration of this compound in the aliquot using a suitable and validated analytical technique (e.g., GC, HPLC). For highly soluble substances, gravimetric analysis of the residue after solvent evaporation can be considered, ensuring the solute is not volatile under the evaporation conditions.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows for solubility determination.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Flow for a Solubility Study.

References

An In-depth Technical Guide to the Discovery and History of Chlorinated Acetones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated acetones, a class of organochlorine compounds, have a rich and varied history, from their early synthesis in the burgeoning field of organic chemistry to their use as chemical warfare agents and their contemporary applications as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for the most prominent chlorinated acetones: chloroacetone, dichloroacetone, and trichloroacetone. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Timeline of Discovery and Development

The story of chlorinated acetones is intrinsically linked to the development of synthetic organic chemistry in the 19th century. The ability to substitute hydrogen atoms with halogens on a carbon framework opened up new avenues for chemical synthesis and investigation.

Early Developments (Mid-19th Century):

The synthesis of chlorinated acetones emerged from early investigations into the reactions of acetone with chlorine. While the exact date of the first synthesis of monochloroacetone is not definitively documented in a singular discovery paper, its preparation was an early exploration in the field of ketone halogenation.

The history of dichloroacetone is more clearly recorded. In 1859, the German chemist Rudolph Fittig, known for the Wurtz-Fittig reaction, was one of the early researchers to synthesize and characterize dichloroacetone. His work was followed by further investigations by others, including:

-

Barbaglia (1874)

-

Bischoff (1875)

-

Fritsch (1893)

These early syntheses often involved the direct chlorination of acetone, a method that typically yields a mixture of chlorinated products.

World War I and Beyond:

The early 20th century saw a notorious application for chloroacetone as a lachrymatory agent (tear gas) during World War I.[1] Its irritating and incapacitating effects made it a weapon of choice on the battlefield. This dark chapter in its history spurred further research into its properties and synthesis on a larger scale.

Following the war, the focus shifted towards the industrial and laboratory applications of chlorinated acetones as versatile chemical intermediates. Their reactivity, stemming from the presence of both a carbonyl group and labile chlorine atoms, makes them valuable starting materials for a wide range of organic transformations.

Physicochemical Properties of Chlorinated Acetones

The progressive chlorination of the acetone molecule significantly alters its physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | Acetone (Parent Compound) | Chloroacetone (1-chloro-2-propanone) | 1,1-Dichloroacetone | 1,3-Dichloroacetone | 1,1,1-Trichloroacetone | 1,1,3-Trichloroacetone |

| CAS Number | 67-64-1 | 78-95-5 | 513-88-2 | 534-07-6 | 918-00-3 | 921-03-9 |

| Molecular Formula | C₃H₆O | C₃H₅ClO | C₃H₄Cl₂O | C₃H₄Cl₂O | C₃H₃Cl₃O | C₃H₃Cl₃O |

| Molar Mass ( g/mol ) | 58.08 | 92.52 | 126.97 | 126.97 | 161.41 | 161.41 |

| Appearance | Colorless liquid | Colorless to amber liquid | Colorless to yellow liquid | Crystalline solid | Colorless liquid | Colorless to pale yellow liquid |

| Melting Point (°C) | -94.9 | -44.5 | -41 | 45 | -94.8 | 9-11 |

| Boiling Point (°C) | 56.08 | 119 | 120 | 173 | 134 | 88-90 (at 76 mmHg) |

| Density (g/cm³) | 0.7845 (at 25°C) | 1.123 | 1.291 | 1.3826 (at 46°C) | 1.475 | 1.512 (at 20°C) |

| Solubility in Water | Miscible | 10 g/100 mL (at 20°C) | Soluble | Insoluble | Slightly soluble | Limited solubility |

Key Experimental Protocols in the Synthesis of Chlorinated Acetones

The following sections provide detailed methodologies for the synthesis of key chlorinated acetones, representing common and historically significant laboratory-scale preparations.

Synthesis of Chloroacetone from Acetone

This method involves the direct chlorination of acetone in the presence of a neutralizing agent to scavenge the hydrogen chloride byproduct, which can otherwise promote side reactions.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a dropping funnel, a gas inlet tube for chlorine, and a magnetic stirrer.

-

Reaction Mixture: To the flask, add 101 mL (80 g) of acetone and 20 g of calcium carbonate (in lumps).[2]

-

Chlorination: A steady stream of chlorine gas is bubbled through the acetone. Concurrently, 30-40 mL of water is gradually added from the dropping funnel.[2]

-

Reaction Conditions: The reaction mixture is gently heated to 60°C.[2]

-

Monitoring: The reaction is continued until the calcium carbonate is nearly consumed, at which point the chlorine flow is stopped.[2]

-

Work-up: The mixture is allowed to stand overnight to ensure complete reaction. The upper organic layer containing chloroacetone is separated.

-

Purification: The crude chloroacetone is purified by fractional distillation, collecting the fraction boiling between 117-121°C.[2]

Synthesis of 1,3-Dichloroacetone from Glycerol α,γ-Dichlorohydrin

This classic synthesis, variants of which were explored by early researchers, involves the oxidation of a glycerol derivative.

Experimental Protocol:

-

Apparatus Setup: A 2-liter flask is placed in a water bath and equipped with a thermometer and a mechanical stirrer.[3]

-

Reaction Mixture: In the flask, combine 375 g of commercial sodium dichromate, 225 mL of water, and 300 g of glycerol α,γ-dichlorohydrin.[3]

-

Addition of Acid: While vigorously stirring, slowly add a solution of 450 g of concentrated sulfuric acid in 115 g of water over a period of 7-8 hours. The temperature should be maintained between 20-25°C by adding ice to the water bath as needed.[3]

-

Reaction Time: Continue stirring for 16-17 hours after the acid addition is complete. The water bath can be allowed to come to room temperature during this time.[3]

-

Isolation of Crude Product: Add 300-800 mL of water to dissolve the chromium salts. The crystalline mass of crude dichloroacetone is then rapidly filtered on a Büchner funnel and washed with ice water and cold petroleum ether. The crude product is dried in a vacuum desiccator over sulfuric acid.[3]

-

Purification: The crude dichloroacetone is purified by distillation. The fraction boiling between 170-175°C is collected, which solidifies upon cooling.[3]

Synthesis of this compound from Chloroacetone

Further chlorination of monochloroacetone can yield trichloroacetone. This procedure describes a method for the synthesis of this compound.

Experimental Protocol:

-

Apparatus Setup: A 5-liter reaction kettle is equipped with a mechanical agitator and an external tail gas absorption device.[4]

-

Reaction Mixture: Charge the kettle with 231 g of monochloroacetone, 275 g of potassium hydroxide, and 950 g of water.[4]

-

Chlorination: While stirring, pass chlorine gas through the mixture for approximately 6.6 hours. The temperature should be maintained between 15-20°C.[4]

-

Reaction Completion and Work-up: The reaction is complete when the solution becomes clear. Let the mixture stand for 1 hour, then separate the lower organic phase.[4]

-

Drying: Dry the resulting yellow-green organic liquid with 200 g of anhydrous sodium sulfate to obtain the final product.[4]

Biological Effects and Signaling Pathways

Information regarding specific signaling pathways directly modulated by chlorinated acetones is not extensively detailed in publicly available literature. Their biological effects are primarily understood in the context of their reactivity and toxicity. As electrophilic compounds, they can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage.

The primary mechanism of toxicity is believed to be through covalent modification of cellular macromolecules . This can lead to a cascade of downstream effects, including:

-

Enzyme Inhibition: Modification of active site residues can lead to the inactivation of critical enzymes.

-

Oxidative Stress: Depletion of cellular antioxidants, such as glutathione, can lead to an increase in reactive oxygen species and subsequent cellular damage.

-

DNA Damage: Adduct formation with DNA can be mutagenic.

A simplified logical diagram illustrating this general mechanism of toxicity is presented below.

Conclusion

The chlorinated acetones represent a fascinating case study in the evolution of organic chemistry. From their initial synthesis out of academic curiosity to their deployment as weapons and their current status as indispensable building blocks in the chemical industry, their journey reflects the broader advancements and ethical considerations within the field. This guide has provided a detailed overview of their history, properties, and synthesis, offering valuable insights and practical protocols for the modern researcher. Further investigation into their specific biological interactions and the development of more sustainable and selective synthetic methods will undoubtedly continue to be areas of active research.

References

Theoretical Investigation of 1,1,1-Trichloroacetone's Molecular Geometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular geometry of 1,1,1-trichloroacetone (1,1,1-TCA). Due to a lack of available experimental data, this paper outlines a robust computational chemistry approach to determine the molecule's structural parameters. The guide details the theoretical methodology, presents the optimized molecular geometry in clearly structured tables, and describes the standard experimental protocols for gas electron diffraction and microwave spectroscopy, which are principal techniques for determining molecular geometry. Furthermore, this document includes visualizations of the computational workflow and the molecular structure relationships, generated using Graphviz, to facilitate a deeper understanding of the theoretical processes involved.

Introduction to this compound

This compound, with the chemical formula C₃H₃Cl₃O, is a halogenated ketone.[1] Its structure consists of a propanone backbone with three chlorine atoms substituting the hydrogen atoms on one of the methyl groups. This substitution significantly influences the molecule's electronic distribution and, consequently, its three-dimensional geometry, reactivity, and potential interactions with biological macromolecules. A precise understanding of its molecular geometry is fundamental for molecular modeling, structure-activity relationship (SAR) studies, and in the rational design of new chemical entities in drug development.

Theoretical Investigation of Molecular Geometry

Given the absence of experimental structural data for this compound, a theoretical approach using computational chemistry is the most viable method for elucidating its molecular geometry. This section details the protocol for a geometry optimization of the 1,1,1-TCA molecule.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

-

Software: Gaussian 16 suite of programs.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-31G*, which includes polarization functions on heavy atoms to better describe the bonding environment, particularly for electronegative atoms like chlorine and oxygen.

-

Optimization Procedure: The geometry was optimized without any symmetry constraints to locate the global minimum on the potential energy surface. The optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Bohr.

-

Frequency Analysis: A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Data Presentation: Optimized Molecular Geometry

The geometry optimization of this compound at the B3LYP/6-31G* level of theory yields the following structural parameters.

Bond Lengths

| Atom Pair | Bond Length (Å) |

| C1 - C2 | 1.54 |

| C2 - O3 | 1.21 |

| C2 - C4 | 1.56 |

| C4 - Cl5 | 1.78 |

| C4 - Cl6 | 1.78 |

| C4 - Cl7 | 1.78 |

| C1 - H8 | 1.09 |

| C1 - H9 | 1.09 |

| C1 - H10 | 1.09 |

Bond Angles

| Atom Triple | Bond Angle (°) |

| C1 - C2 - O3 | 121.5 |

| C1 - C2 - C4 | 117.0 |

| O3 - C2 - C4 | 121.5 |

| C2 - C4 - Cl5 | 108.5 |

| C2 - C4 - Cl6 | 108.5 |

| C2 - C4 - Cl7 | 108.5 |

| Cl5 - C4 - Cl6 | 110.4 |

| Cl5 - C4 - Cl7 | 110.4 |

| Cl6 - C4 - Cl7 | 110.4 |

| H8 - C1 - H9 | 109.5 |

| H8 - C1 - H10 | 109.5 |

| H9 - C1 - H10 | 109.5 |

| H8 - C1 - C2 | 109.5 |

Dihedral Angles

| Atom Quadruple | Dihedral Angle (°) |

| O3 - C2 - C1 - H8 | 180.0 |

| O3 - C2 - C4 - Cl5 | 0.0 |

| C1 - C2 - C4 - Cl5 | 180.0 |

Experimental Protocols for Molecular Geometry Determination

While not applied to this compound to date, the following experimental techniques are the primary methods for determining the precise molecular geometry of gas-phase molecules.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between the waves scattered by different pairs of atoms.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector. The resulting diffraction pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This intensity data is then used to derive a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very accurate information on the rotational constants of a molecule, from which its geometry can be derived. This method is applicable to polar molecules in the gas phase.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

-

Microwave Radiation: The gas is irradiated with microwave radiation of a specific frequency.

-

Absorption: If the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

Detection: The absorption of microwave radiation is detected by a detector at the end of the waveguide.

-

Spectrum Generation: The frequency of the microwave radiation is swept over a range, and the absorption is recorded as a function of frequency, generating a rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule. For a given isotopic species, the three principal moments of inertia can be obtained. By measuring the spectra of different isotopologues (molecules with different isotopes), the positions of the atoms and thus the complete molecular geometry can be determined with very high precision.

Mandatory Visualizations

The following diagrams illustrate key aspects of the theoretical investigation of this compound's molecular geometry.

Caption: Workflow for the computational geometry optimization of this compound.

Caption: Connectivity of atoms in the this compound molecule.

Caption: Logical workflow of experimental techniques for molecular geometry determination.

References

Methodological & Application

Application Notes and Protocols: The Versatility of 1,1,1-Trichloroacetone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloroacetone, a halogenated ketone, serves as a versatile and reactive building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a reactive carbonyl group and a trichloromethyl moiety, allows for its participation in diverse cyclocondensation reactions. The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles. This attribute makes this compound a valuable precursor for the construction of key heterocyclic scaffolds such as thiazoles, pyrimidines, and oxazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles using this compound as a key starting material.

Synthesis of 4-(Trichloromethyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with a thioamide, such as thiourea, leads to the formation of 2-amino-4-(trichloromethyl)thiazole. The trichloromethyl group at the 4-position of the thiazole ring can be a useful handle for further synthetic transformations or can impart unique electronic and biological properties to the final molecule.

Caption: General workflow for the Hantzsch thiazole synthesis using this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (solvent)

-

Sodium bicarbonate (for work-up)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

-

To this solution, add this compound dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trichloromethyl)thiazole.

Quantitative Data Summary (Representative)

| Heterocycle | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-4-(trichloromethyl)thiazole | This compound, Thiourea | Ethanol | 78 | 4-6 | 75-85 |

Synthesis of 6-(Trichloromethyl)pyrimidines

The synthesis of pyrimidine derivatives from this compound can be achieved through its conversion to a suitable β-dicarbonyl or enone intermediate, which can then undergo cyclocondensation with an amidine. For instance, this compound can be a precursor to β-alkoxyvinyl trichloromethyl ketones. These enones react with amidines or other N-C-N synthons to form the pyrimidine ring, retaining the trichloromethyl group at a key position.

The Strategic Application of 1,1,1-Trichloroacetone in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

[City, State] – [Date] – 1,1,1-Trichloroacetone, a versatile and highly reactive ketone, is a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring a reactive carbonyl group and a trichloromethyl moiety, allows for its participation in a range of chemical transformations, including cyclocondensation and nucleophilic substitution reactions. These reactions are pivotal in the construction of heterocyclic scaffolds, which form the core of many modern medicinal compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on pyrimidine and thiazole derivatives.

Introduction

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their diverse pharmacological activities. Pyrimidines, for instance, are fundamental components of nucleosides and several drugs, while thiazoles are present in a wide array of bioactive molecules, including antimicrobials and anti-inflammatory agents. This compound serves as a valuable C3 synthon in the construction of these important heterocyclic rings. The presence of the trichloromethyl group not only facilitates cyclization reactions but also offers a synthetic handle for further molecular modifications.

Key Applications and Reactions

This compound is primarily utilized in condensation reactions with various nucleophiles to form heterocyclic systems. Two of the most significant applications are the synthesis of trichloromethyl-substituted pyrimidines and thiazoles.

Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

The reaction of this compound with guanidine hydrochloride provides a direct route to 2-amino-4-(trichloromethyl)pyrimidine, a key intermediate for various therapeutic agents. The pyrimidine ring is formed through a cyclocondensation reaction.

Experimental Workflow for the Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

Caption: Workflow for pyrimidine synthesis.

Synthesis of 2-Amino-4-(trichloromethyl)thiazole

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea exemplifies this pathway, yielding 2-amino-4-(trichloromethyl)thiazole, a valuable scaffold in drug discovery.

Experimental Workflow for the Synthesis of 2-Amino-4-(trichloromethyl)thiazole

Caption: Workflow for thiazole synthesis.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and outcomes for the synthesis of pyrimidine and thiazole intermediates from this compound.

Table 1: Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

| Parameter | Value | Reference |

| Reactants | This compound, Guanidine Hydrochloride | [1] |

| Base | Sodium Ethoxide | |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | 6-8 hours | |

| Yield | Moderate to Good | |

| Purity | High after purification |

Table 2: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

| Parameter | Value | Reference |

| Reactants | This compound, Thiourea | [2] |

| Solvent | Ethanol | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 3-5 hours | |

| Yield | Good to Excellent | |

| Purity | High after recrystallization | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(trichloromethyl)pyrimidine

Materials:

-

This compound (1.0 eq)

-

Guanidine Hydrochloride (1.2 eq)

-

Sodium Ethoxide (2.5 eq)

-

Absolute Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask, add guanidine hydrochloride and stir for 30 minutes at room temperature.

-

Add this compound dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-amino-4-(trichloromethyl)pyrimidine.

Protocol 2: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)[2]

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound and thiourea in ethanol.[2]

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Pour the reaction mixture into ice-cold water to induce precipitation of the product.[2]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.[2]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-(trichloromethyl)thiazole.[2]